2-methyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide
Description
2-Methyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a chromone-benzamide hybrid compound characterized by a 4H-chromen-4-one core substituted at the 6-position with a benzamide group bearing a 2-methyl substituent. The 2-position of the chromone ring is further functionalized with a 3-methylphenyl moiety.
Synthetic routes for analogous chromone-benzamides typically involve condensation reactions between substituted 7-aminochromones and benzoyl halides or activated esters under basic conditions (e.g., K₂CO₃/NaH in acetonitrile or 1,4-dioxane), yielding products in high purity (87–96%) . Structural confirmation relies on spectroscopic techniques (FT-IR, $^1$H/$^13$C NMR) and crystallographic tools like SHELX and ORTEP-3 for molecular visualization .
Properties
IUPAC Name |
2-methyl-N-[2-(3-methylphenyl)-4-oxochromen-6-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO3/c1-15-6-5-8-17(12-15)23-14-21(26)20-13-18(10-11-22(20)28-23)25-24(27)19-9-4-3-7-16(19)2/h3-14H,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTQQVBVCDRFAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with benzamide and benzimidazole moieties have shown significant interactions with proteins like human glucokinase (gk) and bacterial cell division protein ftsz.
Mode of Action
Based on the structural similarity to other benzamide and benzimidazole derivatives, it can be hypothesized that this compound might interact with its targets through hydrogen bonding and other non-covalent interactions.
Biochemical Pathways
Compounds with similar structures have been found to influence pathways related to glucose metabolism and bacterial cell division.
Pharmacokinetics
The compound’s molecular weight (225293 Da) suggests that it might have good oral bioavailability, as compounds with a molecular weight under 500 Da generally have better absorption and distribution profiles.
Biological Activity
2-methyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a chromenone core and a benzamide moiety, suggests various therapeutic applications, particularly in oncology and antimicrobial research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 369.4 g/mol. The compound features a chromenone backbone, which is known for its biological activity, particularly in inhibiting tumor growth and metastasis.
| Property | Value |
|---|---|
| Molecular Formula | C24H19NO3 |
| Molecular Weight | 369.4 g/mol |
| Core Structure | Chromenone |
| Functional Groups | Methyl, Benzamide |
Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets, including kinases and receptors involved in cancer progression. Notably, it has shown potential in inhibiting:
- Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : This receptor plays a crucial role in angiogenesis, which is vital for tumor growth.
- Platelet-Derived Growth Factor Receptor Beta (PDGFR-β) : Inhibition of this receptor can affect cellular proliferation and migration associated with cancer metastasis.
Biological Activities
The compound has been studied for its anticancer and antimicrobial properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, showcasing its potential as a therapeutic agent.
Anticancer Activity
Preliminary studies suggest that this compound exhibits significant anticancer activity. It has been noted to induce apoptosis in cancer cells through various pathways:
- Cell Cycle Arrest : The compound may induce G1/S phase arrest, preventing cancer cells from proliferating.
- Apoptotic Pathways : Activation of caspases leading to programmed cell death has been observed in treated cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial effects against several bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting specific enzymes critical for bacterial survival.
Case Studies
Several case studies have documented the effects of this compound on different cell lines:
- Study on Breast Cancer Cells : A study indicated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM) compared to untreated controls.
- Antimicrobial Efficacy : In another study, the compound demonstrated activity against Staphylococcus aureus with an MIC of 32 µg/mL, suggesting potential use in treating infections caused by resistant strains.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The target compound shares structural homology with several chromone-benzamide derivatives (Table 1):
- N-(4-Oxo-2-(Trifluoromethyl)-4H-Chromen-6-yl)Benzamides : Features a trifluoromethyl group at the chromone 2-position, enhancing electron-withdrawing effects.
- N-[2-(6-Methoxy-2-Oxo-2H-Chromen-4-yl)Benzofuran-3-yl]Benzamide : Incorporates a methoxy group and benzofuran fusion, altering π-conjugation.
- N-(4-Chlorophenyl)-2-Methoxy-4-Methylbenzamide : Lacks the chromone core but shares the benzamide scaffold with halogen and methoxy substituents.
Spectroscopic and Crystallographic Data
- Trifluoromethyl Derivatives : Characteristic $^19$F NMR signals at δ −60 to −65 ppm confirm CF₃ incorporation .
- Methoxy-Substituted Analogues : Crystallographic studies (SHELXL) reveal planar chromone-benzamide systems with intermolecular hydrogen bonds stabilizing the lattice .
- Target Compound : Predicted to adopt a similar planar conformation, with methyl groups inducing steric effects detectable via $^1$H NMR (e.g., upfield shifts for aromatic protons).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
